molecular formula C10H6INO3 B12369379 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid

6-iodo-4-oxo-3H-quinoline-3-carboxylic acid

Cat. No.: B12369379
M. Wt: 315.06 g/mol
InChI Key: DUMPCSABJHCXTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

6-Iodo-4-oxo-3H-quinoline-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoline derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The iodine atom and the quinoline ring structure may facilitate binding to enzymes or receptors, leading to biological effects . Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the iodine atom at the 6th position in 6-iodo-4-oxo-3H-quinoline-3-carboxylic acid makes it unique compared to other quinoline derivatives. This structural feature can significantly impact its chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C10H6INO3

Molecular Weight

315.06 g/mol

IUPAC Name

6-iodo-4-oxo-3H-quinoline-3-carboxylic acid

InChI

InChI=1S/C10H6INO3/c11-5-1-2-8-6(3-5)9(13)7(4-12-8)10(14)15/h1-4,7H,(H,14,15)

InChI Key

DUMPCSABJHCXTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(C=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.